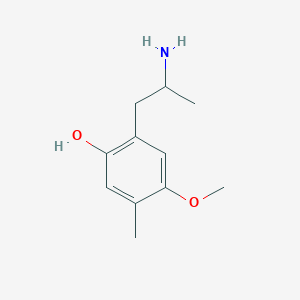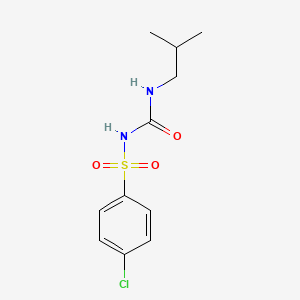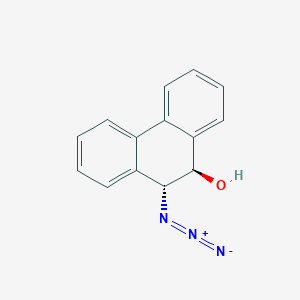
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is a chemical compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of an azido group at the 10th position and a hydroxyl group at the 9th position on the phenanthrene ring system. The trans- configuration indicates the spatial arrangement of these substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Phenanthrene undergoes hydrogenation to form 9,10-dihydrophenanthrene.
Hydroxylation: The 9,10-dihydrophenanthrene is then hydroxylated to introduce a hydroxyl group at the 9th position, forming 9-phenanthrenol.
Azidation: Finally, the hydroxylated compound undergoes azidation to introduce an azido group at the 10th position, resulting in the formation of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-phenanthrenone.
Reduction: Formation of 10-amino-9-phenanthrenol.
Substitution: Formation of various substituted phenanthrenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- involves its interaction with various molecular targets and pathways:
Azido Group: The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenanthrenol: Lacks the azido group, making it less reactive in bioorthogonal reactions.
10-Azido-9,10-dihydro-phenanthrene: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
Uniqueness
9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is unique due to the presence of both azido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53581-32-1 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
(9R,10R)-10-azido-9,10-dihydrophenanthren-9-ol |
InChI |
InChI=1S/C14H11N3O/c15-17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8,13-14,18H/t13-,14-/m1/s1 |
InChI-Schlüssel |
BBWLKNHCRZAQMC-ZIAGYGMSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


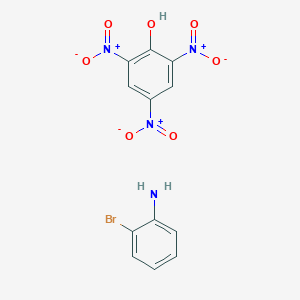
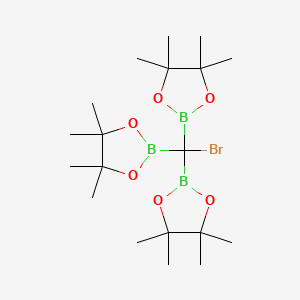
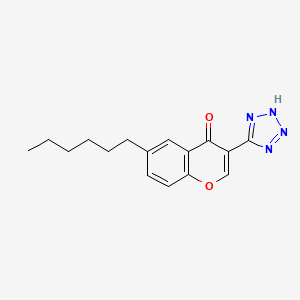
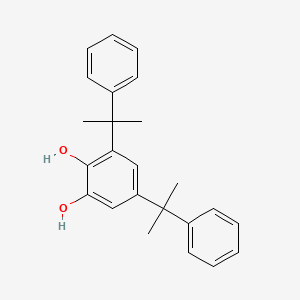
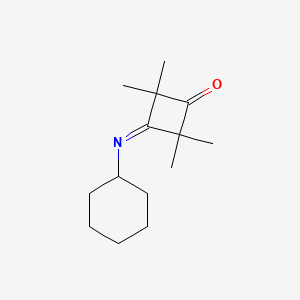
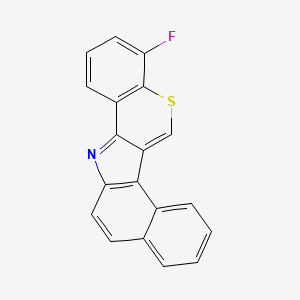
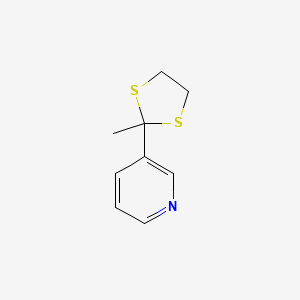
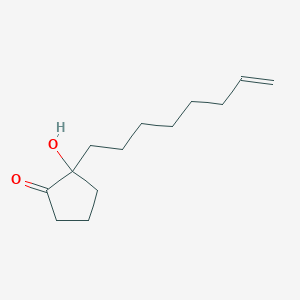
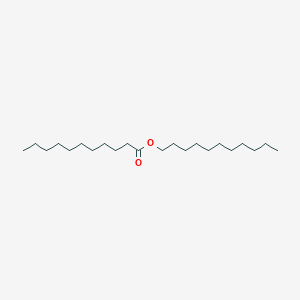
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
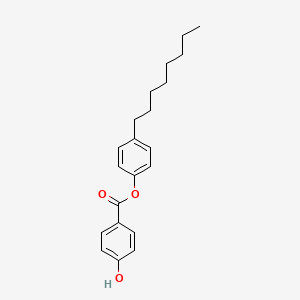
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
